molecular formula C11H18O B1584958 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde CAS No. 472-66-2

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

Cat. No.: B1584958
CAS No.: 472-66-2
M. Wt: 166.26 g/mol
InChI Key: VHTFHZGAMYUZEP-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde, also known as β-Homocyclocitral, is an organic compound with the molecular formula C11H18O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant scent, which is described as oily, woody, cooling, camphoraceous, and fruity .

Biochemical Analysis

Biochemical Properties

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of terpenes and related compounds. It interacts with enzymes such as meta-chloroperoxybenzoic acid (m-CPBA) to form (±)-Aeginetolide through oxidation . Additionally, it can be dehydrated to produce (±)-Dihydroactinidiolide, a C11-terpenic lactone . These interactions highlight the compound’s versatility in biochemical synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an irritant, affecting the respiratory system and skin . These effects underscore the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to undergo oxidation and dehydration reactions further illustrates its dynamic role in molecular mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to certain environmental factors . These temporal effects are essential for understanding its behavior in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse reactions. For example, high doses can cause respiratory and skin irritation . Understanding these dosage effects is crucial for determining safe and effective usage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. It can be converted into various terpenes and related compounds through oxidation and dehydration reactions . These pathways highlight the compound’s role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, it may accumulate in specific cellular compartments, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde can be synthesized through various methods. One common method involves the oxidation of β-cyclocitral using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent . The reaction typically takes place under mild conditions, and the product is purified through distillation or recrystallization.

Another method involves the dehydration of aeginetolide, a key intermediate, to produce (±)-dihydroactinidiolide, a C11-terpenic lactone . This process requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards. The compound is typically produced in facilities that adhere to strict safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Aeginetolide.

    Reduction: Corresponding alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde has several scientific research applications:

Comparison with Similar Compounds

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is unique due to its specific structure and properties. Similar compounds include:

These compounds share some similarities in their chemical properties and reactivity but differ in their specific applications and effects.

Properties

IUPAC Name

2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTFHZGAMYUZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047088
Record name beta-Homocyclocitral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

A clear, colourless to pale yellow liquid; herbaceous aroma.
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

58.00 to 59.00 °C. @ 760.40 mm Hg
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.885 (20°)
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

472-66-2
Record name β-Apo-8-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Homocyclocitral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl-
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Record name beta-Homocyclocitral
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HOMOCYCLOCITRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ51RNO61H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde in organic synthesis?

A1: this compound serves as a crucial building block in the synthesis of drimane-related sesquiterpenes []. Drimane sesquiterpenes represent a diverse family of natural products with a wide range of biological activities, making them interesting targets for drug discovery and development. Therefore, having an efficient synthesis for a key intermediate like this compound is highly valuable for exploring the therapeutic potential of these natural products.

Q2: Can you describe the synthesis of this compound as highlighted in the research?

A2: The research paper describes an improved two-step synthesis of this compound starting from commercially available β-ionone []. While the specific steps are not detailed in the abstract, the authors report achieving a 65% overall yield, suggesting a more efficient method compared to previous approaches. This improved synthesis could facilitate further research into drimane-related sesquiterpenes.

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